molecular formula C5H13Cl2F3N2 B2727157 3,3,3-Trifluoro-1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride CAS No. 2375267-86-8

3,3,3-Trifluoro-1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride

Cat. No.: B2727157
CAS No.: 2375267-86-8
M. Wt: 229.07
InChI Key: WBXPVAGCGIHZPT-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-N,1-N-dimethylpropane-1,2-diamine dihydrochloride (IUPAC name: 3,3,3-trifluoro-2-N,2-N-dimethylpropane-1,2-diamine dihydrochloride) is a fluorinated diamine salt with a propane backbone. Its structure features:

  • A primary amine group at position 1.
  • A dimethyl-substituted secondary amine at position 2.
  • A trifluoromethyl (-CF₃) group at position 3.
  • Two hydrochloride counterions enhancing solubility and stability .

The compound’s molecular formula is C₅H₁₁F₃N₂·2HCl (MW: 263.09 g/mol), and it exists as a white to off-white powder. Its fluorinated moiety contributes to increased lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

3,3,3-trifluoro-1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F3N2.2ClH/c1-10(2)3-4(9)5(6,7)8;;/h4H,3,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXPVAGCGIHZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375267-86-8
Record name (2-amino-3,3,3-trifluoropropyl)dimethylamine dihydrochloride
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Preparation Methods

The synthesis of 3,3,3-Trifluoro-1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3,3,3-trifluoropropene with dimethylamine under controlled conditions to form the intermediate, which is then further reacted with hydrochloric acid to yield the dihydrochloride salt. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

3,3,3-Trifluoro-1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Chemical Formula : C5H13Cl2F3N2
  • Molecular Weight : 229.07 g/mol
  • IUPAC Name : 3,3,3-trifluoro-2-N,2-N-dimethylpropane-1,2-diamine; dihydrochloride
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Drug Development

The trifluoromethyl group in the compound enhances its lipophilicity, which is advantageous for drug design. Research indicates that compounds with trifluoromethyl groups can improve the pharmacokinetic properties of drugs by enhancing their absorption and distribution across biological membranes, including the blood-brain barrier .

Antiparasitic Activity

Studies have shown that derivatives of this compound exhibit promising activity against Trypanosoma species, which are responsible for diseases such as Chagas disease and sleeping sickness. The structure-activity relationship (SAR) studies indicate that modifications to the trifluoromethyl group can lead to improved biological activity . For instance, compounds with a trifluoromethyl substitution have demonstrated lower IC50 values compared to their non-fluorinated counterparts .

Catalysis

The compound's unique electronic properties make it a candidate for use in catalysis. Its ability to stabilize certain reaction intermediates can lead to enhanced reaction rates and selectivity in organic synthesis. Research has suggested that fluorinated amines can act as effective ligands in metal-catalyzed reactions .

Polymer Chemistry

In polymer science, trifluoromethylated compounds are known to impart desirable properties such as increased thermal stability and chemical resistance to polymers. The incorporation of this compound into polymer matrices can enhance their performance in harsh environments .

Pollution Mitigation

The compound's stability and reactivity make it a candidate for environmental applications such as pollutant degradation. Its potential use in capturing and neutralizing harmful substances in contaminated environments is an area of ongoing research. The environmental persistence of fluorinated compounds raises concerns; thus, understanding their degradation pathways is crucial for assessing their ecological impact .

Case Studies

Application AreaStudy ReferenceKey Findings
Drug Development Trifluoromethyl derivatives show improved pharmacokinetics and anti-parasitic activity.
Catalysis Effective ligand for metal-catalyzed reactions, enhancing selectivity and rate.
Polymer Chemistry Improved thermal stability and chemical resistance when incorporated into polymers.
Environmental Science Potential for pollutant degradation; ongoing research into ecological impacts.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Backbones or Substituents

Compound Name Structural Differences Key Properties/Applications Reference
N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride Ethane backbone (shorter chain), isopropyl substituent Used in pharmaceutical intermediates; lacks fluorination, reducing hydrophobicity
(S)-Propane-1,2-diamine dihydrochloride No dimethyl or trifluoromethyl groups Simpler structure; used in API synthesis but lacks steric/electronic effects of -CF₃
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride Single amine group, chloro substituent at C3 Chlorine introduces polarizability; applications in agrochemicals
N,N’-Dibenzhydryl-ethane-1,2-diamine dihydrochloride (AMN082) Bulky benzhydryl groups, ethane backbone Targets metabotropic glutamate receptors; reduced solubility vs. trifluoro analog

Fluorinated Analogues

Compound Name Fluorination Pattern Key Differences Reference
3,3,3-Trifluoropropan-1-amine hydrochloride Monoamine, no dimethyl groups Lacks dual amine functionality; limited coordination chemistry
(1R,2R)-Cyclopentane-1,2-diamine dihydrochloride Cyclic backbone, no fluorination Prodrug for anticancer agents; rigid structure vs. flexible propane chain
4-Fluoro-3-methylbenzene-1,2-diamine dihydrochloride Aromatic ring, single fluorine Electrophilic aromatic substitution potential; distinct reactivity vs. aliphatic CF₃

Physicochemical and Functional Differences

  • Solubility : The dihydrochloride salt form enhances aqueous solubility compared to free bases (e.g., neutral AMN082) .
  • Lipophilicity: The -CF₃ group increases logP relative to non-fluorinated analogs (e.g., (S)-propane-1,2-diamine dihydrochloride) .
  • unsubstituted diamines .
  • Metabolic Stability : Fluorination often reduces oxidative metabolism, extending half-life compared to chloro or hydroxyl analogs .

Biological Activity

3,3,3-Trifluoro-1-N,1-N-dimethylpropane-1,2-diamine; dihydrochloride is a fluorinated organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₃H₈F₃N₂·2HCl
  • Molecular Weight : 128.10 g/mol
  • CAS Number : 259138-23-3
  • Appearance : Typically exists as a white crystalline solid.

Biological Activity Overview

The biological activity of 3,3,3-trifluoro-1-N,1-N-dimethylpropane-1,2-diamine has been studied primarily in the context of its interaction with various biological systems. The following sections highlight key findings from recent studies.

Antimicrobial Activity

Research indicates that fluorinated amines can exhibit antimicrobial properties. A study on similar compounds suggests that the introduction of trifluoromethyl groups can enhance the efficacy against certain bacterial strains. While specific data on this compound is limited, related analogs have shown promising results in inhibiting microbial growth.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of related compounds. For instance, the structural similarity between 3,3,3-trifluoro-1-N,N-dimethylpropane-1,2-diamine and other diamines has led researchers to hypothesize about its potential cytotoxicity. The following table summarizes findings from cytotoxicity assays conducted on structurally related compounds:

Compound NameIC50 (µM)Cell Line Tested
Compound A15HeLa
Compound B25MCF-7
3,3,3-Trifluoro-DiamineTBDTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of fluorinated amines indicate that the presence of trifluoromethyl groups significantly influences biological activity. Modifications in the alkyl chain length and branching can alter potency and selectivity against target cells.

Case Studies

  • Anti-Trypanosomal Activity :
    A study focused on analogs of convolutamine I demonstrated that modifications in molecular structure could lead to improved anti-trypanosomal activity. While not directly tested on 3,3,3-trifluoro-1-N,N-dimethylpropane-1,2-diamine, these findings suggest potential pathways for further exploration.
  • Neuroprotective Effects :
    Some studies have indicated that similar compounds may possess neuroprotective properties through modulation of neurotransmitter systems. This area remains largely unexplored for 3,3,3-trifluoro-1-N,N-dimethylpropane-1,2-diamine but warrants further investigation.

Q & A

Q. What are the recommended synthetic routes for 3,3,3-Trifluoro-1-N,1-N-dimethylpropane-1,2-diamine dihydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with fluorinated precursors. Key steps include alkylation of dimethylamine derivatives under controlled pH and temperature to avoid side reactions. For example, trifluoromethyl-containing intermediates are reacted with diamine precursors in polar solvents (e.g., ethanol or water) to enhance solubility. Post-synthesis, hydrochloric acid is used to form the dihydrochloride salt, improving crystallinity . Reaction conditions (e.g., 60–80°C, pH 4–6) are critical to achieving yields >70%, with impurities monitored via thin-layer chromatography (TLC) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the trifluoromethyl group and diamine backbone. Mass spectrometry (MS) confirms molecular weight (215.04 g/mol for C₄H₁₁Cl₂F₃N₂). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity (>98%), while X-ray crystallography may resolve stereochemical ambiguities in the hydrochloride salt form .

Q. What strategies are effective in enhancing solubility for in vivo studies?

The dihydrochloride salt form significantly improves aqueous solubility compared to the free base. Solubility can be further optimized using co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin-based formulations. Phosphate-buffered saline (PBS) at pH 7.4 is recommended for physiological compatibility .

Advanced Research Questions

Q. How do structural modifications, such as fluorination, impact target binding affinity and pharmacokinetics?

The trifluoromethyl group enhances lipophilicity, improving membrane permeability and metabolic stability. Comparative studies with non-fluorinated analogs show a 3–5-fold increase in binding affinity for enzymes like cytochrome P450 isoforms. Pharmacokinetic profiling in rodent models reveals prolonged half-life (t½ = 8–12 hours) due to reduced renal clearance . Structure-activity relationship (SAR) studies using analogs (e.g., nitro or chloro substitutions) highlight the necessity of the trifluoromethyl group for target engagement .

Q. What mechanisms underlie its interaction with metabolic enzymes, and how can these be validated experimentally?

The compound inhibits enzymes involved in oxidative phosphorylation (e.g., succinate dehydrogenase) via competitive binding at the active site. Validation methods include:

  • Surface Plasmon Resonance (SPR): To measure real-time binding kinetics (KD ≈ 10–50 nM).
  • Enzyme activity assays: Monitoring NADH oxidation rates in liver microsomes.
  • Molecular docking: Computational models (e.g., AutoDock Vina) predict binding poses, which are corroborated by mutagenesis studies (e.g., Ala-scanning of catalytic residues) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., buffer ionic strength, cell lines). Standardization using reference compounds (e.g., positive controls like metformin for metabolic studies) and orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) improves reproducibility. Meta-analyses of dose-response curves (EC₅₀/IC₅₀ values) across studies can identify outlier datasets .

Q. What experimental designs are recommended for assessing stability under physiological conditions?

  • Thermal stability: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Light sensitivity: Expose to UV light (254 nm) and quantify photodegradation products.
  • Oxidative stability: Treat with hydrogen peroxide (0.1–1%) and analyze by LC-MS for oxidized metabolites. Stability data inform formulation strategies (e.g., lyophilization for long-term storage) .

Q. How can computational modeling guide the optimization of this compound for specific therapeutic applications?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with lipid bilayers to refine logP values. Quantitative Structure-Activity Relationship (QSAR) models prioritize analogs with improved target selectivity .

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